Class-Level Structural Differentiation from Cyclopropanecarbonyl and Phenylsulfonyl Analogs
The target compound (CAS 1203077-03-5) bears a thiophene-2-carbonyl group at the N1 position of the tetrahydroquinoline ring, which distinguishes it structurally from the closest commercially available analogs bearing cyclopropanecarbonyl (CAS 1203182-88-0) or phenylsulfonyl (CAS 1203218-12-5) substituents at the same position . The thiophene-2-carbonyl group introduces a sulfur-containing heteroaromatic ring that can participate in distinct π-stacking and hydrogen-bonding interactions compared to the aliphatic cyclopropyl or aromatic phenylsulfonyl groups [1]. In the broader tetrahydroquinolinylurea patent literature (CA 2545109 A1), the nature of the N1-acyl substituent was demonstrated to modulate VR1 antagonistic potency, though quantitative data for this specific compound are not publicly disclosed [1].
| Evidence Dimension | N1-substituent type (key pharmacophoric element) |
|---|---|
| Target Compound Data | Thiophene-2-carbonyl (C₄H₃S-CO-) at N1 of tetrahydroquinoline |
| Comparator Or Baseline | CAS 1203182-88-0: Cyclopropanecarbonyl (c-C₃H₅-CO-) at N1; CAS 1203218-12-5: Phenylsulfonyl (C₆H₅-SO₂-) at N1 |
| Quantified Difference | Qualitative structural difference only; quantitative VR1 activity data not publicly available for target compound |
| Conditions | Structural comparison based on IUPAC names and chemical formulas from supplier catalogs |
Why This Matters
The thiophene-2-carbonyl motif is a privileged scaffold in kinase and GPCR inhibitor design; researchers targeting sulfur-mediated binding interactions should not substitute this compound with the cyclopropanecarbonyl or phenylsulfonyl analogs without empirical validation.
- [1] Bayer Healthcare AG. Tetrahydro-quinolinylurea derivatives. CA 2545109 A1. Claim 1: compounds of formula (I) wherein R¹ includes various acyl groups; VR1 antagonistic activity varies with R¹ identity. View Source
